molecular formula C11H13NO B1423827 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde CAS No. 1123169-35-6

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Cat. No.: B1423827
CAS No.: 1123169-35-6
M. Wt: 175.23 g/mol
InChI Key: USEHYEPYWMJVAG-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThese interactions often result in the modulation of enzyme activity, which can influence metabolic processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby affecting cellular communication and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . By altering these pathways, this compound can impact cell survival, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammatory processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their bioactivity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Comparison with Similar Compounds

Biological Activity

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. The indole structure is prevalent in numerous natural products and synthetic pharmaceuticals, often exhibiting significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its indole core structure modified with an ethyl group and an aldehyde functional group. Its molecular formula is C12H13N and it has a molecular weight of approximately 173.24 g/mol. The presence of the aldehyde group contributes to its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that indole derivatives, including this compound, possess anticancer properties. Indoles are known to influence various cellular pathways involved in cancer progression. For instance, a study highlighted that indole derivatives can induce apoptosis in cancer cells through the regulation of apoptotic proteins and caspase activation . The specific mechanisms by which this compound exerts its anticancer effects require further investigation but may involve similar pathways.

Antimicrobial Activity

Indoles are also known for their antimicrobial properties. Compounds containing the indole structure have been reported to exhibit activity against various bacterial and fungal strains. The exact antimicrobial efficacy of this compound remains to be established but aligns with the broader profile of indole derivatives.

Cytotoxicity Assays

In vitro studies assessing the cytotoxic effects of various indole derivatives have shown promising results. For instance, a study demonstrated that certain indole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents against various cancer cell lines . Although specific data on this compound are not extensively documented, its structural similarities suggest potential for comparable activity.

Compound NameIC50 (µg/mL)Cell Line
Compound A50HCT116
Compound B75A549
This compoundTBDTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of indoles with various biological targets implicated in cancer and inflammation. These studies suggest that the binding affinity of indoles to key proteins involved in apoptotic pathways could be significant . Further computational studies on this compound could elucidate its potential targets and mechanisms.

Properties

IUPAC Name

1-ethyl-2,3-dihydroindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEHYEPYWMJVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246804
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-35-6
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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